AGDV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H24N4O7 |

|---|---|

Molecular Weight |

360.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1 |

InChI Key |

RNOHPFPLSXPVKT-LAEOZQHASA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the AGDV Peptide: Sequence, Function, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

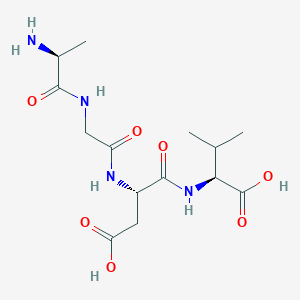

The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a crucial recognition motif primarily known for its role in hemostasis. As the C-terminal sequence of the fibrinogen gamma chain, this compound mediates platelet aggregation by binding to the integrin receptor Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as αIIbβ3. This interaction is a critical step in the formation of a platelet plug at sites of vascular injury. This technical guide provides a comprehensive overview of the this compound peptide, including its biochemical properties, mechanism of action, and detailed protocols for its study.

This compound Peptide: Core Properties

The this compound peptide is a tetrapeptide with the sequence H-Ala-Gly-Asp-Val-OH.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Full Sequence | Alanine-Glycine-Aspartic Acid-Valine | [1] |

| Molecular Formula | C14H24N4O7 | [2] |

| Molecular Weight | 360.37 g/mol | [1][2] |

| Origin | C-terminus of the human fibrinogen gamma (γ) chain | [1][2][3][4] |

| Primary Receptor | Glycoprotein IIb/IIIa (GPIIb/IIIa or integrin αIIbβ3) on platelets | [2][3] |

| Solubility | Soluble in water | [2] |

Mechanism of Action: The this compound-GPIIb/IIIa Interaction in Platelet Aggregation

The primary function of the this compound sequence is to act as a recognition site for the platelet integrin receptor GPIIb/IIIa.[2][3] This interaction is a cornerstone of platelet aggregation, a vital process in hemostasis.

Upon vascular injury, platelets are activated, leading to a conformational change in the GPIIb/IIIa receptor, which exposes its binding site for fibrinogen. The this compound sequence at the C-terminus of the fibrinogen gamma chain then binds to this activated receptor.[4] This binding event is crucial for fibrinogen to bridge adjacent platelets, leading to the formation of a stable platelet aggregate, or thrombus.[4]

Interestingly, the this compound motif's role is analogous to the well-known Arginine-Glycine-Aspartic Acid (RGD) sequence, which is also involved in cell adhesion processes by binding to various integrins.[4] Both this compound and RGD-containing peptides can act as competitive inhibitors of fibrinogen binding to GPIIb/IIIa, highlighting the significance of this recognition mechanism.[4]

Signaling Pathway of this compound-Mediated Platelet Aggregation

The binding of the this compound sequence of fibrinogen to GPIIb/IIIa on activated platelets is a key step in the final common pathway of platelet aggregation. While the this compound sequence itself doesn't initiate intracellular signaling, its binding to the receptor is the culmination of inside-out signaling that activates GPIIb/IIIa and facilitates outside-in signaling that leads to platelet spreading, clot retraction, and further platelet activation.

References

- 1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the AGDV Motif in the Fibrinogen Gamma Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fibrinogen gamma chain's C-terminal Alanine-Glycine-Aspartate-Valine (AGDV) motif is a critical recognition site for the platelet integrin receptor αIIbβ3. This interaction is a cornerstone of hemostasis, mediating the final common pathway of platelet aggregation. While the Arginine-Glycine-Aspartate (RGD) sequence is a well-known integrin-binding motif present in the fibrinogen Aα chain, the this compound sequence in the gamma chain plays a distinct and indispensable role, particularly in the initial binding of soluble fibrinogen. This technical guide provides an in-depth analysis of the this compound motif's function, its interaction with αIIbβ3, the downstream signaling events, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers in hematology, thrombosis, and drug development focused on novel anti-platelet therapies.

Introduction

Fibrinogen, a 340 kDa glycoprotein (B1211001) synthesized in the liver, is essential for blood clot formation. It is a hexamer composed of two sets of three polypeptide chains: Aα, Bβ, and γ. Upon vascular injury, soluble fibrinogen is converted to insoluble fibrin (B1330869) by thrombin, forming a mesh that stabilizes the platelet plug. The interaction between fibrinogen and platelets is a prerequisite for platelet aggregation. This interaction is primarily mediated by the binding of specific motifs on fibrinogen to the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), the most abundant receptor on the platelet surface. While fibrinogen contains RGD sequences in its Aα chains, the C-terminal dodecapeptide of the γ chain, specifically the this compound sequence (residues 408-411), is crucial for the initial binding of soluble fibrinogen to activated platelets and subsequent aggregation.[1][2] Studies have shown that for optimal platelet aggregation, the this compound sequence must be located at the carboxy-terminus of the gamma chain.[3]

The this compound Motif: A Key Player in Fibrinogen-Integrin Binding

The this compound sequence is a specific recognition motif for the integrin αIIbβ3. While both this compound and RGD motifs bind to αIIbβ3, they do so with some distinctions. Evidence suggests that they bind competitively, indicating a shared or overlapping binding site on the integrin.[4] The this compound motif is considered the minimal binding sequence from the gamma chain that is necessary for the initial interaction with soluble fibrinogen.[4][5] In contrast, the RGD sequences in the Aα chain appear to play a more significant role in the binding of immobilized fibrinogen and fibrin.[6][7][8][9]

Quantitative Analysis of this compound-αIIbβ3 Interaction

The binding kinetics and affinity of the this compound-containing peptides to αIIbβ3 have been quantified using various biophysical techniques. These studies are crucial for understanding the dynamics of the fibrinogen-platelet interaction and for the development of targeted inhibitors.

| Parameter | Value | Method | Reference |

| IC50 (γ400-411 peptide) | 48-180 µM | Inhibition of ¹²⁵I-labeled fibrinogen binding to thrombin-stimulated platelets | [10] |

| IC50 (GPIIb 656-667 peptide) | 170 µM | Inhibition of activated platelet aggregation | [11] |

| Kd (Fibrinogen to activated αIIbβ3) | ~50 nM | Solid-phase binding assay after peptide activation | [12] |

| Kd (Modified this compound-peptide) | 3.8 x 10⁻⁷ M | Binding to thrombin-stimulated platelets | [10] |

| kon (γC-12 peptide) | (2.5 ± 0.9) × 10¹² cm²/(mol·s) | Optical trap-based force spectroscopy | [13] |

| koff (γC-12 peptide) | 2.05 ± 0.59 s⁻¹ | Optical trap-based force spectroscopy | [13] |

| Kb (γC-12 peptide) | (1.22 ± 0.61) × 10¹² cm²/mol | Optical trap-based force spectroscopy | [13] |

Signaling Pathways Initiated by this compound-αIIbβ3 Engagement

The binding of the this compound motif of fibrinogen to αIIbβ3 on the platelet surface initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is essential for platelet spreading, clot retraction, and the stabilization of the thrombus.[1][14]

Upon fibrinogen binding, αIIbβ3 receptors cluster on the platelet surface, leading to the activation of Src family kinases.[1][4] Activated Src then phosphorylates and activates other downstream effectors, including focal adhesion kinase (FAK) and spleen tyrosine kinase (Syk).[15][16] The FAK-Src complex plays a pivotal role in regulating the actin cytoskeleton, leading to the morphological changes associated with platelet spreading.[17] This signaling cascade ultimately reinforces the initial platelet adhesion and aggregation, contributing to the formation of a stable hemostatic plug.

Figure 1: Outside-in signaling pathway initiated by fibrinogen binding to integrin αIIbβ3.

Experimental Methodologies

A variety of in vitro assays are employed to investigate the role of the this compound motif in fibrinogen-platelet interactions. Detailed protocols for key experiments are provided below.

Platelet Isolation from Human Whole Blood

A prerequisite for most in vitro platelet function assays is the isolation of platelets from whole blood.

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.

-

Prostaglandin E1 (PGE1) to prevent platelet activation.

-

Citrate (B86180) buffer.

-

ACD anticoagulant.

-

HEPES-Tyrode buffer pH 7.4.

Procedure:

-

Draw 45 ml of blood into a syringe containing 5 ml of citrate buffer. Optionally, add 2 µM PGE1 to minimize platelet activation.[1]

-

Transfer the blood to a 50 ml tube and centrifuge at 150 x g for 15 minutes at room temperature.[1]

-

Carefully collect the upper phase (Platelet-Rich Plasma, PRP) and transfer it to a 15 ml tube. Add 1/10 volume of ACD anticoagulant.[1]

-

Pellet the platelets by centrifugation at 900 x g for 5 minutes at room temperature.[1]

-

Resuspend the platelet pellet in 5-10 ml of HEPES-Tyrode buffer.[1]

-

Keep the isolated platelets at room temperature and use them within 2 hours for functional assays.[1]

Solid-Phase Fibrinogen-Integrin Binding Assay

This assay quantifies the binding of fibrinogen or its fragments to immobilized integrin αIIbβ3.

Materials:

-

High-binding 96-well microtiter plates.

-

Purified integrin αIIbβ3.

-

Biotinylated fibrinogen or this compound-containing peptides.

-

Bovine Serum Albumin (BSA) for blocking.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

-

Plate reader.

Procedure:

-

Coat the wells of a 96-well plate with purified αIIbβ3 (e.g., 1-10 µg/ml in a suitable buffer) overnight at 4°C.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add serial dilutions of biotinylated fibrinogen or this compound peptides to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells three times to remove unbound ligand.

-

Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet suspension as aggregates form.

Materials:

-

Platelet-Rich Plasma (PRP) or washed platelets.

-

Platelet-Poor Plasma (PPP) as a reference.

-

Agonists (e.g., ADP, thrombin).

-

This compound-containing peptides or other inhibitors.

-

LTA instrument (aggregometer).

Procedure:

-

Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/ml) using PPP.[11]

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.

-

Add the PRP to a fresh cuvette with a magnetic stir bar. If testing inhibitors, pre-incubate the PRP with the this compound peptide for a specified time.

-

Place the cuvette in the heating block of the aggregometer at 37°C.

-

Start the recording and add the platelet agonist to the cuvette.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.[11]

Figure 2: General experimental workflow for studying fibrinogen-platelet interactions.

Conclusion and Future Directions

The this compound motif at the C-terminus of the fibrinogen gamma chain is a crucial determinant for platelet aggregation through its specific interaction with the integrin αIIbβ3. A thorough understanding of this interaction, the resulting signaling cascades, and the methodologies to study them is paramount for the development of novel anti-thrombotic agents. Future research may focus on the development of more specific and potent inhibitors of the this compound-αIIbβ3 interaction, potentially offering a safer therapeutic window compared to broader anti-platelet drugs. Furthermore, elucidating the precise structural dynamics of this binding event could pave the way for the rational design of next-generation antithrombotics.

References

- 1. timothyspringer.org [timothyspringer.org]

- 2. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of human platelets from whole blood | Abcam [abcam.com]

- 5. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of platelet adhesion to a fibrinogen‐coated surface in whole blood under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Multi-Step Fibrinogen Binding to the Integrin αIIbβ3 Detected Using Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deposition of Fibrinogen on the Surface of in vitro Thrombi Prevents Platelet Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding strength and activation state of single fibrinogen-integrin pairs on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of AGDV-Containing Peptides in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide motif, Alanine-Glycine-Aspartic Acid-Valine (AGDV), is a critical recognition sequence in the process of platelet aggregation. Located at the C-terminus of the fibrinogen γ-chain, this peptide sequence is fundamental to the interaction between soluble fibrinogen and the activated platelet integrin receptor, αIIbβ3 (also known as GPIIb/IIIa). This binding event is the final common pathway in platelet aggregation, making the this compound-αIIbβ3 interaction a key target for the development of novel antiplatelet therapeutics. This technical guide provides an in-depth analysis of the mechanism of this compound-mediated platelet aggregation, detailed experimental protocols for its study, and a summary of key quantitative data.

The Core Mechanism: this compound and Integrin αIIbβ3 Interaction

Platelet aggregation is a tightly regulated process essential for hemostasis. Upon vascular injury, platelets become activated, leading to a conformational change in the integrin αIIbβ3 from a low-affinity to a high-affinity state for its ligands.[1] The primary ligand for activated αIIbβ3 in plasma is soluble fibrinogen. Fibrinogen, a dimeric protein, acts as a molecular bridge, cross-linking adjacent activated platelets and leading to the formation of a platelet plug.

The specificity of this interaction is mediated by recognition sequences on fibrinogen. While the Arginine-Glycine-Aspartic Acid (RGD) motif is a well-known integrin binding sequence, the binding of soluble fibrinogen to αIIbβ3 is exclusively mediated by the this compound sequence located within the C-terminal dodecapeptide (γC-12) of the fibrinogen γ-chain.[2][3][4][5] Monoclonal antibodies that recognize the this compound sequence markedly inhibit platelet aggregation, whereas antibodies targeting the RGD sites on the Aα chain do not prevent the initial aggregation mediated by soluble fibrinogen.[5]

The this compound-containing peptide binds to a pocket at the interface of the αIIb β-propeller domain and the β3 βI domain of the αIIbβ3 integrin.[3][5][6] This interaction is crucial for the recruitment of platelets into a growing thrombus.

Signaling Pathway Overview

The binding of fibrinogen via its this compound motif is the culmination of an "inside-out" signaling cascade that activates αIIbβ3. Agonists such as ADP, thrombin, and collagen trigger intracellular signaling pathways that ultimately lead to the conformational change in αIIbβ3, enabling it to bind fibrinogen with high affinity.[1][7] The subsequent cross-linking of platelets by fibrinogen initiates "outside-in" signaling, which further reinforces platelet activation, spreading, and aggregation.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of fibrinogen binding to platelets by flow cytometry: an improved method for studies of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of soluble fibrinogen binding to platelets by fluorescence-activated flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Measurement of fibrinogen binding to platelets by flow cytometry: evaluation method for reflecting platelet activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.uml.edu [faculty.uml.edu]

- 7. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Recognition: A Technical Guide to the AGDV Peptide's Interaction with Integrin αIIbβ3

For Immediate Release

A Deep Dive into the Molecular Interactions Governing Platelet Aggregation and Beyond

This technical guide provides an in-depth exploration of the interaction between the AGDV (Ala-Gly-Asp-Val) peptide and the integrin αIIbβ3, a critical receptor in platelet aggregation and thrombosis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this vital biological interaction.

Introduction: The Significance of the this compound-αIIbβ3 Axis

Integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, is the most abundant integrin on the surface of platelets. Its activation and subsequent binding to ligands, most notably fibrinogen, is the final common pathway for platelet aggregation, a cornerstone of hemostasis and thrombosis. The C-terminal region of the fibrinogen γ-chain contains the this compound sequence, which serves as a primary recognition motif for αIIbβ3.[1][2][3] Understanding the precise nature of this interaction is paramount for the development of novel anti-thrombotic therapies. This guide will dissect the binding kinetics, experimental procedures to study this interaction, and the downstream signaling events that follow.

Quantitative Analysis of the this compound-αIIbβ3 Interaction

The binding of ligands to integrin αIIbβ3 is a dynamic process characterized by specific kinetic parameters. While the RGD (Arg-Gly-Asp) motif has been extensively studied as a ligand for many integrins, the this compound sequence presents a unique case for αIIbβ3. The following tables summarize the available quantitative data for the interaction of a peptide containing the this compound sequence with integrin αIIbβ3, alongside comparative data for an RGD-containing peptide.

Table 1: Binding Kinetics of Peptides to Integrin αIIbβ3

| Peptide | On-Rate (kon) (cm2/mol) | Off-Rate (koff) (s-1) | Binding Affinity (Kb) (cm2/mol) | Source |

| γC-12 (contains this compound) | (1.11 ± 0.35) x 1012 | 0.91 ± 0.12 | (1.22 ± 0.61) x 1012 | [1] |

| cyclic RGDFK (cRGDFK) | (1.81 ± 0.42) x 1012 | 0.92 ± 0.08 | (1.96 ± 0.65) x 1012 | [1] |

Table 2: Inhibitory Concentration (IC50) of RGD-based Peptides in Cell Adhesion Assays

| Peptide | Cell Line | Substrate | IC50 (nM) | Source |

| Engineered AgRP (RGD-containing) | K562-αvβ3 | Vitronectin | 9.9 - 650 | [4] |

| Echistatin (RGD-containing) | K562-αvβ3 | Vitronectin | 3.2 ± 2.7 | [4] |

Note: While a specific IC50 value for the this compound peptide in a competitive binding assay was not found in the reviewed literature, the binding affinity data suggests it is a potent inhibitor of αIIbβ3-ligand interactions, with an affinity comparable to that of the well-characterized RGD motif.[1][2][3]

Experimental Protocols

A thorough understanding of the this compound-αIIbβ3 interaction necessitates robust experimental methodologies. This section provides detailed protocols for key experiments cited in the literature.

This compound Peptide Synthesis and Purification

Synthetic peptides are crucial for in vitro studies. The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Valine).

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Aspartic Acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids (Glycine and Alanine) in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Solid-Phase Receptor-Ligand Binding Assay

This assay quantifies the binding of the this compound peptide to immobilized integrin αIIbβ3.

Protocol 2: Solid-Phase Binding Assay

-

Plate Coating: Coat the wells of a 96-well microtiter plate with purified integrin αIIbβ3 in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) overnight at 4°C.

-

Blocking: Wash the wells with a wash buffer (e.g., TBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in TBS) for 1-2 hours at room temperature.

-

Peptide Incubation: Add serial dilutions of the this compound peptide (and a labeled competitor ligand, such as biotinylated fibrinogen, for competitive assays) to the wells and incubate for a defined period (e.g., 2-3 hours) at room temperature.

-

Washing: Wash the wells extensively with the wash buffer to remove unbound peptide.

-

Detection: For direct binding, use a labeled this compound peptide. For competitive binding, detect the bound labeled ligand using a suitable detection system (e.g., streptavidin-horseradish peroxidase followed by a colorimetric substrate).

-

Data Analysis: Measure the absorbance or fluorescence and plot the data to determine binding affinity (Kd) or inhibitory concentration (IC50).

Cell Adhesion Assay

This assay assesses the ability of the this compound peptide to inhibit cell adhesion to a surface coated with an αIIbβ3 ligand.

Protocol 3: Cell Adhesion Assay

-

Plate Coating: Coat the wells of a 96-well plate with an αIIbβ3 ligand, such as fibrinogen or vitronectin, and incubate overnight at 4°C. Block non-specific sites as described above.

-

Cell Preparation: Use a cell line expressing integrin αIIbβ3 (e.g., K562 cells transfected with αIIbβ3). Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Inhibition: Pre-incubate the labeled cells with varying concentrations of the this compound peptide for 30 minutes at 37°C.

-

Adhesion: Add the cell-peptide mixture to the coated wells and allow the cells to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Plot the percentage of cell adhesion against the peptide concentration to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The binding of the this compound peptide to integrin αIIbβ3 is not a static event but rather initiates a cascade of intracellular signals known as "outside-in" signaling. This process is preceded by "inside-out" signaling, which primes the integrin to adopt a high-affinity conformation capable of ligand binding.

Inside-Out and Outside-In Signaling

Inside-out signaling is triggered by platelet agonists (e.g., thrombin, ADP), leading to the recruitment of intracellular proteins like talin and kindlin to the cytoplasmic tails of the integrin subunits. This interaction induces a conformational change in the extracellular domain of αIIbβ3, shifting it from a low-affinity bent state to a high-affinity extended state.

Outside-in signaling is initiated upon ligand binding to the activated integrin. This leads to integrin clustering and the recruitment of a complex array of signaling and cytoskeletal proteins to the cytoplasmic tails.

Experimental Workflow for Studying this compound-αIIbβ3 Interaction

The following diagram illustrates a typical workflow for investigating the interaction between the this compound peptide and integrin αIIbβ3.

Conclusion and Future Directions

The interaction between the this compound peptide and integrin αIIbβ3 is a finely tuned process with significant physiological and pathological implications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this interaction. Future research should focus on obtaining more precise quantitative data, such as IC50 values for this compound in competitive binding assays, and on elucidating the more intricate details of the downstream signaling cascade. A deeper understanding of these molecular events will undoubtedly pave the way for the development of more targeted and effective anti-thrombotic agents.

References

- 1. faculty.uml.edu [faculty.uml.edu]

- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - figshare - Figshare [figshare.com]

- 4. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the AGDV Tetrapeptide Sequence: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of the Alanine-Glycine-Aspartic Acid-Valine (AGDV) sequence. While not as extensively studied as the canonical Arginine-Glycine-Aspartic Acid (RGD) integrin-binding motif, the this compound sequence is of interest in cell adhesion research, often as a competitive inhibitor or a sequence variant in proteins like snake venom disintegrins. This document outlines both computational and experimental approaches to elucidate the structural and dynamic properties of the this compound motif.

Introduction to the this compound Sequence

The this compound tetrapeptide is a sequence of four amino acids: Alanine (A), Glycine (G), Aspartic Acid (D), and Valine (V). Its structural and functional significance is often evaluated in comparison to the well-established RGD sequence, a key recognition motif for integrin receptors. Integrins are transmembrane proteins crucial for cell-matrix and cell-cell interactions, playing a vital role in processes such as cell signaling, migration, and differentiation. The this compound sequence has been identified in various proteins, including snake venom disintegrins, where it can exhibit inhibitory effects on integrin-mediated cell adhesion, albeit often with lower potency than RGD-containing counterparts. Understanding the three-dimensional structure and conformational dynamics of the this compound motif is essential for deciphering its mechanism of action and for the rational design of novel therapeutics targeting integrin-ligand interactions.

Computational Structural Analysis

Computational methods provide a powerful and accessible means to predict and analyze the structure and dynamics of the this compound sequence, both as an isolated peptide and within a larger protein context.

For an this compound sequence within a larger protein, homology modeling can predict its structure based on the known experimental structure of a related protein.

Experimental Protocol: Homology Modeling

-

Template Identification: The primary sequence of the this compound-containing protein is used as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLASTp. A suitable template is a homologous protein with a high sequence identity (>30%) and a solved high-resolution structure.

-

Sequence Alignment: The target sequence is aligned with the template sequence using alignment tools such as ClustalW or T-Coffee. Manual adjustments may be necessary, especially in loop regions.

-

Model Building: Automated modeling servers or standalone software (e.g., MODELLER, SWISS-MODEL) are used to build the 3D model of the target protein based on the alignment and the template's coordinates. The this compound loop structure is of particular interest and its conformation is constructed based on the corresponding region in the template.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality), and Ramachandran plots.

MD simulations offer insights into the conformational flexibility and dynamics of the this compound motif over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: A starting structure (from homology modeling or experimental methods) of the this compound peptide or protein is placed in a simulation box. The box is solvated with a chosen water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+, Cl-).

-

Parameterization: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

-

Minimization: The energy of the entire system is minimized to remove unfavorable contacts and relax the structure.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (NPT ensemble) to achieve the correct density. This is a critical step to ensure the stability of the simulation.

-

Production Run: The main simulation is run for a duration sufficient to sample the conformational space of interest (typically nanoseconds to microseconds). Trajectories (atomic coordinates over time) are saved for analysis.

-

Analysis: Post-simulation analysis includes calculating Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analyzing dihedral angles of the this compound motif to characterize its conformational preferences.

Experimental Structural Analysis

Experimental techniques provide high-resolution structural data, which is crucial for validating computational models and for a definitive understanding of the this compound structure.

For direct structural studies of the this compound peptide, it must first be synthesized and purified.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Synthesis: The this compound peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially from the C-terminus (Valine) to the N-terminus (Alanine).

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid - TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the peptide are confirmed by mass spectrometry (MS) and analytical HPLC.

X-ray crystallography can determine the atomic-resolution structure of the this compound sequence, typically as part of a larger protein or as a co-crystal with a binding partner.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystallization: The purified this compound-containing protein is screened against a wide range of conditions (precipitants, pH, temperature) to find conditions that yield well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded.

-

Structure Solution: The phases of the diffracted X-rays are determined, either through experimental methods (e.g., molecular replacement, if a homologous structure exists) or computational methods. This allows for the calculation of an initial electron density map.

-

Model Building and Refinement: An atomic model of the protein, including the this compound motif, is built into the electron density map. The model is then refined to improve its fit to the experimental data.

-

Validation: The final structure is validated for its geometric and stereochemical quality. The coordinates are then deposited in the Protein Data Bank (PDB).

NMR spectroscopy is a powerful technique for determining the 3D structure of peptides and proteins in solution, providing valuable information about their dynamics.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A concentrated, highly pure sample of the this compound peptide or protein is prepared in a suitable buffer, often with isotopic labeling (¹⁵N, ¹³C) to improve signal resolution.

-

Data Acquisition: A series of 2D and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to assign chemical shifts to specific atoms and to measure through-bond and through-space correlations.

-

Resonance Assignment: The collected spectra are analyzed to assign each NMR signal to a specific nucleus in the this compound sequence and surrounding residues.

-

Structural Restraint Generation: Nuclear Overhauser Effect (NOE) data from NOESY spectra provide distance restraints between protons that are close in space (< 5 Å). Dihedral angle restraints can be derived from coupling constants.

-

Structure Calculation and Refinement: A family of structures is calculated that satisfies the experimental restraints using software like CYANA or XPLOR-NIH. The final ensemble of structures represents the conformational space of the peptide in solution.

Data Presentation

Quantitative data from these analyses are best presented in tabular format for clarity and comparison.

Table 1: Hypothetical Dihedral Angles (in degrees) for the this compound Motif from Molecular Dynamics.

| Residue | Phi (φ) | Psi (ψ) | Omega (ω) |

|---|---|---|---|

| Alanine | -65.2 ± 5.1 | 135.8 ± 8.2 | 179.5 ± 1.5 |

| Glycine | 80.1 ± 15.3 | -75.4 ± 12.1 | -178.9 ± 2.0 |

| Aspartic Acid | -120.5 ± 10.2 | 110.3 ± 9.8 | 179.1 ± 1.8 |

| Valine | -130.1 ± 9.5 | 140.2 ± 7.6 | 179.3 ± 1.6 |

Table 2: Example NMR Structural Statistics for an this compound-Containing Peptide.

| Parameter | Value |

|---|---|

| Total NOE restraints | 250 |

| Intra-residue restraints | 85 |

| Sequential restraints | 90 |

| Medium-range restraints | 65 |

| Long-range restraints | 10 |

| Dihedral angle restraints | 40 |

| RMSD to mean (backbone) | 0.45 ± 0.1 Å |

| RMSD to mean (heavy atoms) | 0.98 ± 0.2 Å |

Visualizations

Diagrams are essential for representing complex workflows and biological pathways.

Caption: Computational analysis workflow for the this compound sequence.

Caption: Experimental workflow for X-ray crystallography.

Caption: this compound's role in competitive inhibition of integrin signaling.

Conclusion

The structural analysis of the this compound sequence requires a multi-faceted approach, combining computational prediction with high-resolution experimental validation. While its biological role is often secondary to the RGD motif, understanding its unique structural features provides valuable insights for the design of selective integrin modulators. The workflows and protocols detailed in this guide offer a robust framework for researchers to investigate the structure-function relationship of the this compound sequence and other peptide motifs in the context of drug discovery and molecular biology.

The AGDV Peptide: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a critical recognition motif with profound biological significance, primarily centered on its role in hemostasis and thrombosis. Located at the C-terminus of the fibrinogen γ chain, the this compound sequence is the principal binding site for the platelet integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). This interaction is a pivotal event in platelet aggregation, the process by which platelets clump together to form a thrombus. Consequently, the this compound peptide and its interaction with αIIbβ3 represent a key target for the development of antiplatelet therapeutics aimed at preventing or treating thrombotic diseases such as heart attack and stroke. This technical guide provides an in-depth overview of the this compound peptide, including its mechanism of action, associated signaling pathways, quantitative binding data, and detailed experimental protocols relevant to its study.

Core Biological Function: Mediation of Platelet Aggregation

The primary and most well-characterized biological function of the this compound peptide is its role in mediating the binding of soluble fibrinogen to the activated αIIbβ3 integrin on the surface of platelets.[1][2] This binding is an absolute requirement for platelet aggregation.[1][3] The this compound sequence is located within the C-terminal dodecapeptide of the fibrinogen γ chain, often referred to as γC-12, which has the sequence HHLGGAKQthis compound.[2][4]

Upon vascular injury, platelets are activated by agonists such as thrombin, ADP, and collagen. This activation triggers a conformational change in the αIIbβ3 integrin from a low-affinity to a high-affinity state for its ligands, a process known as "inside-out" signaling.[5] In its high-affinity state, αIIbβ3 can bind the this compound sequence of fibrinogen. Since fibrinogen is a dimeric molecule with two this compound-containing γ chains, it can act as a bridge between adjacent activated platelets, leading to the formation of a platelet aggregate or thrombus.[3]

While another common integrin-binding motif, Arginine-Glycine-Aspartic Acid (RGD), is also present in the fibrinogen Aα chain, studies have shown that the C-terminal this compound-containing sequence of the γ chain is exclusively responsible for the initial binding of soluble fibrinogen to αIIbβ3 and subsequent platelet aggregation.[1][2][6] However, RGD-containing peptides are potent inhibitors of this interaction, suggesting that their binding site on αIIbβ3 overlaps with that of the this compound-containing γ chain sequence.[6]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction between this compound-containing peptides and the αIIbβ3 integrin has been quantified using various biophysical and biochemical techniques. The following table summarizes key quantitative data from the literature.

| Peptide/Ligand | Receptor/Integrin | Method | Parameter | Value | Reference(s) |

| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | Kb (Binding Affinity Constant) | (1.22 ± 0.61) × 10¹² cm²/mol | [7] |

| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | kon (On-rate) | (2.5 ± 0.9) × 10¹² cm²/(mol·s) | [7] |

| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | koff (Off-rate) | 2.05 ± 0.59 s⁻¹ | [7] |

| Fibrinogen | αIIbβ3 | Not specified | Kd (Dissociation Constant) | ~100 nM | [6] |

| YRGDSPLGGAKQthis compound (Hybrid Peptide) | αIIbβ3 | Platelet Binding Assay | IC50 (vs. LJ-CP8 mAb) | 48 µM | [8] |

| Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | αIIbβ3 | Radioligand Binding Assay | Kd | 3.8 x 10⁻⁷ M | [9] |

| Arg⁹-Gly-Asp-Val | αIIbβ3 | Platelet Aggregation Assay | IC50 (ADP-induced) | 10 - 18 µM | [9] |

| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | Dissociation Force | 60–120 pN | [10] |

| Fibrinogen | αIIbβ3 on living platelets | Laser Tweezers | Rupture Force | 80–100 pN | [11] |

Signaling Pathways Involving this compound-αIIbβ3 Interaction

The binding of the this compound motif in fibrinogen to αIIbβ3 initiates "outside-in" signaling, a cascade of intracellular events that reinforces platelet activation and stabilizes the thrombus.

Integrin αIIbβ3 Activation and Downstream Signaling

The binding of fibrinogen to multiple αIIbβ3 integrins leads to their clustering on the platelet surface. This clustering activates intracellular signaling pathways, primarily involving Src family kinases (SFKs) and Syk kinase.[1]

Key downstream events include:

-

Activation of Phospholipase Cγ2 (PLCγ2): This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[1]

-

Activation of the PI3K/Akt pathway: This pathway is crucial for stabilizing the platelet aggregate and making the aggregation process irreversible.[3][12]

-

Activation of small GTPases: Rho family GTPases, such as Rac, Cdc42, and RhoA, are activated, leading to cytoskeletal reorganization, platelet spreading, and clot retraction.[1]

-

Tyrosine phosphorylation of the β3 cytoplasmic tail: This creates docking sites for various signaling and adaptor proteins, further propagating the outside-in signal.[1]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of an this compound-containing peptide (or an inhibitor) to affect platelet aggregation in platelet-rich plasma (PRP).

Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of PRP using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm PRP samples to 37°C for 5-10 minutes.

-

Pipette a known volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a stir bar.

-

Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.

-

Add the test peptide (e.g., this compound analog) or inhibitor at various concentrations and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 5-10 µM or thrombin receptor-activating peptide (TRAP) at 10-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

For inhibitors, calculate the concentration that causes 50% inhibition of aggregation (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Solid-Phase Immunoassay for Fibrinogen-Integrin Binding

This assay quantifies the binding of purified αIIbβ3 to immobilized fibrinogen and can be used to assess the inhibitory activity of this compound-containing peptides.

Principle: Fibrinogen is coated onto a microtiter plate. Purified αIIbβ3 is then added in the presence or absence of inhibitory peptides. The amount of bound integrin is detected using a specific primary antibody against αIIbβ3 followed by an enzyme-linked secondary antibody.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with fibrinogen (e.g., 10 µg/mL in phosphate-buffered saline, PBS) overnight at 4°C.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1-2 hours at room temperature.

-

Wash the wells again as described above.

-

-

Binding Reaction:

-

Prepare solutions of purified αIIbβ3 (e.g., 20 µg/mL in a binding buffer containing Ca²⁺ and Mg²⁺).

-

In separate tubes, pre-incubate the αIIbβ3 solution with various concentrations of the this compound test peptide for 30 minutes at room temperature.

-

Add the αIIbβ3-peptide mixtures to the fibrinogen-coated wells and incubate for 2-3 hours at room temperature.

-

-

Detection:

-

Wash the wells to remove unbound integrin.

-

Add a primary antibody specific for αIIbβ3 (e.g., a monoclonal anti-αIIbβ3 antibody) and incubate for 1 hour.

-

Wash the wells and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour.

-

Wash the wells and add a suitable substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the absorbance against the inhibitor concentration to determine the IC₅₀ value.

-

Optical Trap-Based Force Spectroscopy

This single-molecule technique directly measures the binding forces between the this compound peptide and the αIIbβ3 integrin.

Principle: A microsphere coated with the this compound peptide is held in a highly focused laser beam (optical trap). This bead is brought into contact with a surface (e.g., another bead or a pedestal) coated with purified αIIbβ3. The force required to rupture the bond between the peptide and the integrin is measured.

Methodology:

-

Surface Preparation:

-

Immobilize purified human αIIbβ3 onto stationary silica (B1680970) beads or pedestals.

-

Covalently link the this compound-containing peptide to freely moving latex or silica microspheres.

-

-

Force Measurement:

-

In a fluid chamber under a microscope, trap a peptide-coated bead with the laser.

-

Oscillate the trapped bead so that it repeatedly taps (B36270) the αIIbβ3-coated surface.

-

When a bond forms, a tensile force is generated as the bead is moved away from the surface. The force at which the bond ruptures is recorded.

-

Repeat this process thousands of times to generate a histogram of rupture forces.

-

-

Data Analysis:

-

The force histograms provide information on the strength of the single-molecule interaction.

-

By varying the contact time, the on-rate (kₒₙ) and off-rate (kₒff) of binding can be determined, from which the binding affinity constant (Kₐ) can be calculated.

-

Other Biological Roles

While the primary role of the this compound sequence is in platelet aggregation, the broader context of integrin-ligand interactions suggests potential for other, less characterized roles. For instance, integrin αvβ3, which also recognizes RGD sequences, has been shown to bind to the fibrinogen γ chain C-terminal domain, although this interaction is not dependent on the HHLGGAKQthis compound sequence.[2] Research into the broader biological significance of the this compound motif, particularly in contexts outside of hemostasis, is an ongoing area of investigation. Some studies have explored the general biological activities of food-derived peptides, which can include antioxidant, antimicrobial, and immunomodulatory effects, though specific roles for the this compound sequence in these processes are not well-defined.

Conclusion and Future Directions

The this compound peptide is a cornerstone of our understanding of platelet biology and the molecular mechanisms of thrombosis. Its specific interaction with the αIIbβ3 integrin makes it a highly attractive target for the development of novel antithrombotic agents. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate this critical biological interaction. Future research may focus on developing more potent and specific this compound-based inhibitors with improved pharmacokinetic properties, as well as exploring any potential alternative biological functions of this important tetrapeptide. The continued study of the this compound-αIIbβ3 axis will undoubtedly lead to new insights into cardiovascular disease and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of amino acid sequences in fibrinogen gamma -chain and tenascin C C-terminal domains critical for binding to integrin alpha vbeta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid sequence of the beta chain of human fibrinogen: homology with the gamma chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding strength and activation state of single fibrinogen-integrin pairs on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.uml.edu [faculty.uml.edu]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Expression of the Fibrinogen Gamma Chain C-Terminus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinogen, a hexameric glycoprotein (B1211001) synthesized primarily by hepatocytes, is a cornerstone of the coagulation cascade. It is composed of three pairs of polypeptide chains: Aα, Bβ, and γ. The fibrinogen gamma chain (FGG) gene undergoes alternative mRNA processing, giving rise to two primary C-terminal variants: the predominant γA chain and the alternatively spliced γ' chain. This technical guide provides a comprehensive overview of the expression of the fibrinogen gamma chain C-terminus, with a particular focus on the γ' variant, its regulation, quantification, and implications in health and disease.

The γ' chain, constituting approximately 8-15% of total circulating fibrinogen, arises from the utilization of an alternative polyadenylation site within intron 9 of the FGG pre-mRNA. This results in a C-terminal sequence that is distinct from the more abundant γA chain. This structural difference imparts unique functional properties to fibrinogen molecules containing the γ' chain (γA/γ' heterodimers), influencing thrombin binding, factor XIII activation, clot structure, and platelet interactions. Consequently, the expression level of the fibrinogen γ' chain is of significant interest in the study of thrombosis, hemostasis, and various inflammatory conditions.

Data Presentation: Quantitative Levels of Fibrinogen Gamma Prime (γ')

The concentration of fibrinogen γ' in plasma is subject to variation in both healthy and diseased states. The following tables summarize quantitative data from various studies.

| Condition | γ' Fibrinogen Concentration (mg/dL) | Percentage of Total Fibrinogen | Reference(s) |

| Healthy Individuals | 8.8 - 55.1 (reference interval) | ~7-15% | [1] |

| Cardiovascular Disease (CVD) Risk | Associated with increased risk | Not consistently reported as a percentage | [2] |

| Coronary Artery Disease | Elevated | Not consistently reported as a percentage | [3] |

| Myocardial Infarction | Elevated | Not consistently reported as a percentage | [3] |

| Venous Thromboembolism (VTE) | Genetically determined higher levels associated with lower risk | Not applicable | [4] |

| Chronic Obstructive Pulmonary Disease (COPD) | Elevated FGG mRNA and protein in lung tissue | Not specified for γ' isoform | [2] |

| Inflammation (general) | Levels increase | Can be >18% | [3][5] |

| Traumatic Brain Injury | Associated with stronger clots | Not specified | [6] |

| Study Population | Mean/Median γ' Fibrinogen (mg/dL) | Range (mg/dL) | Key Findings | Reference(s) |

| Atherosclerosis Risk in Communities (ARIC) Study | 8.0 - 80.3 | Not independently associated with carotid intima-media thickness when controlling for total fibrinogen. | [7] | |

| Cardiovascular Health Study (CHS) | No significant association with incident cardiovascular disease in the elderly. | [8] | ||

| LEADS Study | 33.4 | 3.6 - 126.2 | Higher levels increase clot formation under flow. | [9] |

| Periodontitis and Vascular Events (PAVE) Study | 62.2 | Not reported | Correlated with C-reactive protein and gingivitis. | [5] |

Signaling Pathways Regulating Fibrinogen Gamma Chain Expression and Alternative Splicing

The expression of the fibrinogen gamma chain and the alternative splicing event that produces the γ' variant are tightly regulated by a network of signaling pathways, primarily in response to inflammation and tissue injury.

Transcriptional Regulation of the FGG Gene

Inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of fibrinogen gene expression. The signaling cascade is initiated by the binding of IL-6 to its receptor, leading to the activation of the JAK-STAT pathway.

Caption: IL-6 signaling pathway leading to FGG gene transcription.

Transforming growth factor-beta (TGF-β) has also been shown to modulate fibrinogen expression, often in a complex interplay with other cytokines. TGF-β signaling can, in some contexts, inhibit fibrinogen expression, potentially through post-transcriptional mechanisms.[10]

References

- 1. Signaling Pathways Driving Aberrant Splicing in Cancer Cells [mdpi.com]

- 2. GammaCoeur™ CVD Risk ELISA Test System [zeusscientific.com]

- 3. The RNA-binding proteins hnRNP H and F regulate splicing of a MYC-dependent HRAS exon in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best evidence linking the extracellular factor TGF-β to cancer-associated alternative splicing programs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β-induced alternative splicing of TAK1 promotes EMT and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative splicing in EMT and TGF-β signaling during cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alternative Splicing as a Modulator of the Interferon-Gamma Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interleukin-2-mediated NF-κB-dependent mRNA splicing modulates interferon gamma protein production | EMBO Reports [link.springer.com]

- 10. An Intronic Splicing Enhancer Binds U1 snRNPs To Enhance Splicing and Select 5′ Splice Sites - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Functional Analysis of the AGDV Peptide Motif: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide motif Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a critical recognition sequence located at the C-terminus of the fibrinogen γ-chain. Its primary and most well-documented function is to mediate the high-affinity binding of soluble fibrinogen to the activated integrin αIIbβ3 on the surface of platelets. This interaction is a pivotal event in hemostasis and thrombosis, as it facilitates platelet aggregation and the formation of a blood clot. This technical guide provides an in-depth overview of the in vitro methodologies used to study the function of the this compound motif, presents quantitative data from key experiments, and delineates the downstream signaling events initiated by this interaction.

Core Function: Mediation of Fibrinogen-Integrin αIIbβ3 Binding

The this compound sequence serves as the primary binding site on fibrinogen for the activated αIIbβ3 integrin, a receptor highly expressed on platelets.[1][2] Upon platelet activation by agonists such as ADP or thrombin, the αIIbβ3 integrin undergoes a conformational change, exposing its binding site for fibrinogen. The binding of the this compound motif of fibrinogen to this activated receptor is a crucial step in the "outside-in" signaling cascade that leads to platelet aggregation and thrombus formation.[3][4]

Quantitative Analysis of this compound-Mediated Interactions

The interaction between the this compound motif and integrin αIIbβ3 has been quantified using various in vitro techniques. These studies are essential for understanding the affinity and kinetics of this binding and for the development of antithrombotic agents that target this interaction.

Table 1: Inhibition of Fibrinogen Binding by this compound-Containing Peptides

| Peptide Sequence | Assay Type | IC50 (µM) | Reference |

| γ (400-411) (HHLGGAKQthis compound) | Competitive ¹²⁵I-Fibrinogen Binding | 48-180 | [5] |

| Arg⁹-Gly-Asp-Val | Competitive ¹²⁵I-Fibrinogen Binding | 14.5 | [5] |

| Arg¹³-Gly-Asp-Val | Competitive ¹²⁵I-Fibrinogen Binding | 0.2-0.3 | [5] |

Table 2: Kinetic Parameters of Fibrinogen Binding to Activated αIIbβ3

| Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |

| Surface Plasmon Resonance (SPR) | ~2 x 10⁴ | ~8 x 10⁻⁵ | ~4 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro study of this compound function. Below are protocols for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the ability of this compound-containing peptides or other compounds to inhibit the binding of fibrinogen to activated platelets or purified αIIbβ3.

a. Materials:

-

Purified human fibrinogen radiolabeled with ¹²⁵I

-

Washed human platelets or purified αIIbβ3 integrin

-

This compound-containing peptides or test compounds

-

Platelet activation agonist (e.g., ADP, thrombin)

-

Binding buffer (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺)

-

Glass fiber filters

-

Gamma counter

b. Protocol:

-

Prepare a suspension of washed platelets or purified αIIbβ3.

-

Activate platelets with an agonist like ADP (e.g., 20 µM) for a specified time (e.g., 10 minutes) at room temperature.

-

In a series of microcentrifuge tubes, add the activated platelets or purified integrin.

-

Add varying concentrations of the this compound peptide or test compound to the tubes.

-

Add a constant concentration of ¹²⁵I-fibrinogen (e.g., 100 nM) to each tube.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.

-

Separate bound from free ¹²⁵I-fibrinogen by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percentage of inhibition of fibrinogen binding at each concentration of the test compound and determine the IC50 value.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics of the fibrinogen-αIIbβ3 interaction.

a. Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified, activated αIIbβ3 integrin

-

Purified human fibrinogen

-

Running buffer (e.g., HBS-P+ with 1 mM CaCl₂ and 1 mM MgCl₂)

-

Immobilization reagents (e.g., EDC/NHS)

b. Protocol:

-

Immobilize the purified, activated αIIbβ3 integrin onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of fibrinogen in the running buffer.

-

Inject the different concentrations of fibrinogen over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of fibrinogen with the immobilized integrin.

-

After the association phase, inject running buffer alone to monitor the dissociation of the fibrinogen-integrin complex.

-

Regenerate the sensor surface between different fibrinogen concentrations if necessary.

-

Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[6]

In Vitro Platelet Aggregometry

This assay measures the ability of platelets to aggregate in response to agonists, a process dependent on fibrinogen binding to αIIbβ3.

a. Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., ADP, collagen, thrombin)

-

Fibrinogen (if using washed platelets)

-

Platelet aggregometer

-

Saline or appropriate buffer

b. Protocol:

-

Prepare PRP from citrated whole blood by centrifugation. For washed platelets, isolate platelets and resuspend them in a suitable buffer containing fibrinogen.

-

Place a sample of PRP or washed platelet suspension into a cuvette in the aggregometer and stir at a constant temperature (37°C).

-

Establish a baseline light transmission through the platelet suspension.

-

Add a platelet agonist (e.g., 5-10 µM ADP) to induce aggregation.

-

As platelets aggregate, the light transmission through the suspension increases.

-

Record the change in light transmission over time to generate an aggregation curve.

-

To test the inhibitory effect of this compound peptides, pre-incubate the platelet suspension with the peptide before adding the agonist.[2][7]

Signaling Pathways and Visualizations

The binding of the this compound motif in fibrinogen to integrin αIIbβ3 initiates a cascade of intracellular signaling events known as "outside-in" signaling. This process is crucial for the subsequent cellular responses, including platelet spreading, clot retraction, and stabilization of the thrombus.

Integrin αIIbβ3 Outside-In Signaling Pathway

Upon fibrinogen binding, αIIbβ3 integrins cluster on the platelet surface. This clustering brings the intracellular domains of the integrin subunits into close proximity, initiating a signaling cascade. Key events include the recruitment and activation of Src family kinases (SFKs), which then phosphorylate and activate other downstream effectors like Syk and Focal Adhesion Kinase (FAK).[5][8][9] These kinases, in turn, phosphorylate a host of adaptor proteins and enzymes, leading to the reorganization of the actin cytoskeleton, which is essential for changes in platelet shape, spreading, and the contractile forces required for clot retraction.[6][10]

References

- 1. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta3 tyrosine phosphorylation in alphaIIbbeta3 (platelet membrane GP IIb-IIIa) outside-in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Integrin αIIbβ3-Mediated Outside-in Signaling by Protein Kinase Cδ in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

AGDV Sequence Conservation: A Cross-Species Analysis of a Critical Platelet Aggregation Motif

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

The tetrapeptide motif, Alanine-Glycine-Aspartic Acid-Valine (AGDV), located at the C-terminus of the fibrinogen gamma chain (FGG), is a critical recognition site for the platelet integrin αIIbβ3. This interaction is fundamental to platelet aggregation and thrombus formation, making it a key area of investigation for cardiovascular research and the development of anti-thrombotic therapies. This guide provides a comprehensive analysis of the evolutionary conservation of the this compound sequence across a range of vertebrate species. We present quantitative data on sequence conservation, detailed experimental protocols for its assessment, and visualizations of the pertinent signaling pathways and analytical workflows. Our findings reveal a high degree of conservation of the this compound motif, particularly among mammals, underscoring its essential role in hemostasis.

Introduction

Fibrinogen, a hexameric glycoprotein (B1211001) synthesized in the liver, plays a central role in the coagulation cascade.[1] It is composed of two sets of three polypeptide chains: Aα, Bβ, and γ.[2] Upon vascular injury, thrombin cleaves fibrinopeptides A and B from the Aα and Bβ chains, respectively, converting soluble fibrinogen into insoluble fibrin (B1330869) monomers that polymerize to form a clot.[3] Beyond its structural role in the fibrin clot, fibrinogen is a key ligand for the platelet surface integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). This interaction is primarily mediated by a short amino acid sequence at the C-terminus of the γ chain, HHLGGAKQthis compound. The terminal this compound motif is essential for high-affinity binding to activated αIIbβ3, leading to platelet aggregation and the stabilization of the thrombus.

Given its critical function, the evolutionary conservation of the this compound sequence is of significant interest. A high degree of conservation across species would suggest a strong selective pressure to maintain this interaction, highlighting its indispensability. This guide explores the extent of this conservation through a detailed bioinformatic analysis of FGG orthologs.

Data Presentation: this compound Sequence Conservation Across Species

To assess the conservation of the this compound motif, the C-terminal sequences of the Fibrinogen Gamma Chain (FGG) protein from a diverse range of vertebrate species were obtained from the NCBI and UniProt databases. A multiple sequence alignment was performed to compare the terminal residues. The following table summarizes the C-terminal amino acid sequences and the conservation status of the this compound motif.

| Species | Common Name | Class | UniProt/NCBI Accession | C-terminal Sequence (Last 12 amino acids) | This compound Motif Conservation |

| Homo sapiens | Human | Mammalia | P02679[4] | HHLGGAKQThis compound | Conserved |

| Pan troglodytes | Chimpanzee | Mammalia | A0A2I3T2M5[5] | HHLGGAKQThis compound | Conserved |

| Macaca mulatta | Rhesus macaque | Mammalia | F6UZ20[6] | HHLGGAKQThis compound | Conserved |

| Mus musculus | Mouse | Mammalia | Q8VCM7[7] | HHLGGAgQThis compound | Conserved |

| Rattus norvegicus | Rat | Mammalia | P02680[8] | HHLGGAKQThis compound | Conserved |

| Bos taurus | Cow | Mammalia | P12799[9] | HHLGGAKQThis compound | Conserved |

| Gallus gallus | Chicken | Aves | O93568[10] | HHLGGSKQAGDI | Partially Conserved (V→I) |

| Xenopus tropicalis | Western clawed frog | Amphibia | NP_001015873.1 | HHLGGSKQAGDI | Partially Conserved (V→I) |

| Danio rerio | Zebrafish | Actinopterygii | NP_998219.1[11] | HHLGGSKQAGDI | Partially Conserved (V→I) |

Note: Lowercase letters in the mouse sequence indicate a variation from the human sequence that is not within the this compound motif itself.

The data clearly indicates that the this compound motif is highly conserved among mammals. A conservative substitution of Valine (V) to Isoleucine (I) is observed in avian, amphibian, and fish species. Both Valine and Isoleucine are nonpolar, aliphatic amino acids, suggesting that this change may not significantly alter the binding affinity to the integrin receptor in these species.

Experimental Protocols

This section details the methodology for the bioinformatic analysis of this compound sequence conservation.

3.1. Protocol for Identification and Retrieval of FGG Orthologs

This protocol outlines the steps to identify and download FGG protein sequences from various species using public databases.

-

Database Selection: Utilize comprehensive protein sequence databases such as NCBI (National Center for Biotechnology Information) and UniProt (Universal Protein Resource).

-

Initial Search:

-

In the NCBI Protein database, perform a search for "Fibrinogen gamma chain" and the scientific name of the target species (e.g., "Fibrinogen gamma chain Mus musculus").

-

In UniProt, search for the gene name "FGG" and the organism of interest.

-

-

Sequence Retrieval:

-

From the search results, select the canonical or reviewed protein sequence.

-

Download the sequence in FASTA format.

-

-

Ortholog Identification (using Ensembl):

-

Navigate to the Ensembl genome browser.

-

Search for the human FGG gene.

-

On the gene page, click on "Orthologues" to view a list of orthologous genes in other species.

-

From this list, you can navigate to the corresponding gene pages and retrieve the protein sequences.

-

3.2. Protocol for Multiple Sequence Alignment and Conservation Analysis

This protocol describes how to perform a multiple sequence alignment to compare the C-terminal regions of the retrieved FGG sequences.

-

Tool Selection: Employ a multiple sequence alignment tool such as Clustal Omega, MAFFT, or MUSCLE. These tools are available as web servers or standalone applications.

-

Input Sequences: Combine the retrieved FGG FASTA sequences into a single input file.

-

Alignment Execution:

-

Upload the FASTA file to the chosen alignment tool.

-

Use the default alignment parameters for an initial analysis. These can be adjusted if necessary to refine the alignment.

-

-

Analysis of the C-terminal Region:

-

Visualize the generated alignment.

-

Focus on the last 12-15 amino acids of the sequences to examine the conservation of the this compound motif.

-

Manually inspect the alignment to identify conserved residues, substitutions, insertions, and deletions within this region.

-

Quantify the conservation by calculating the percentage of species in which the this compound motif is fully conserved, partially conserved (with conservative substitutions), or absent.

-

Visualization of Signaling Pathways and Workflows

4.1. Platelet Aggregation Signaling Pathway

The following diagram illustrates the central role of the this compound motif in mediating platelet aggregation. Upon platelet activation by agonists such as thrombin or ADP, the integrin αIIbβ3 undergoes a conformational change to a high-affinity state. This allows the binding of fibrinogen via its C-terminal this compound sequence, leading to the cross-linking of platelets and the formation of a platelet plug.

Caption: this compound-mediated platelet aggregation pathway.

4.2. Experimental Workflow for this compound Sequence Conservation Analysis

The diagram below outlines the key steps in the bioinformatic workflow used to determine the cross-species conservation of the this compound sequence.

Caption: Workflow for this compound conservation analysis.

Conclusion